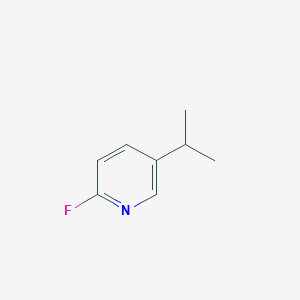![molecular formula C9H14F3NO4 B6240262 {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate CAS No. 2375260-17-4](/img/new.no-structure.jpg)
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed, each employing readily available starting materials and conventional chemical transformations. These methods minimize the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to convert the carbonyl group back to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Shares a similar spirocyclic structure but lacks the oxa and methanol groups.
Spirooxindole-based compounds: These compounds also feature a spirocyclic framework and are studied for their biological activity.
Uniqueness
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is unique due to its combination of a spirocyclic structure with an oxa and methanol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2375260-17-4 |
|---|---|
Molecular Formula |
C9H14F3NO4 |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



